An In-Depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
An In-Depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (CAS No. 1682-04-8), a highly functionalized fluorinated aromatic building block. The unique electronic properties conferred by its polysubstituted structure—four electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a synthetically versatile bromine handle—make it a valuable intermediate in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic protocol based on established nucleophilic aromatic substitution principles, provides an in-depth analysis of its expected spectroscopic signature, and explores its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting.
Core Molecular Profile & Physicochemical Properties
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a synthetically useful intermediate.[1][2] The dense fluorination dramatically alters the electron density of the aromatic ring, making it highly susceptible to certain reaction classes while providing a scaffold that can enhance the metabolic stability and binding affinity of derivative compounds.[3][4] The bromine atom serves as a key functional handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
Structural Information:
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Synthesis via SₙAr
This protocol is a representative procedure based on established methods for the reaction of polyfluoroaromatic compounds with sodium methoxide. [5][6]
-
Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 g, 52 mmol) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
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Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C using an ice bath.
-
Substrate Addition: Add pentafluorobromobenzene (10.0 g, 40.5 mmol) dropwise to the stirred sodium methoxide solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. While a complete, published dataset for this specific molecule is not readily available, its spectral features can be reliably predicted based on analogous structures. [1][7][8]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single signal corresponding to the methoxy group protons.
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Predicted Signal: A singlet at approximately δ 4.0-4.2 ppm. The exact chemical shift is influenced by the electron-withdrawing environment of the tetrafluorinated ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling.
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Methoxy Carbon: A singlet around δ 60-65 ppm.
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.
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C-Br (C1): A triplet of triplets (tt) with a chemical shift around δ 95-105 ppm. The low chemical shift is characteristic of a carbon bearing bromine in a highly fluorinated ring.
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C-F (C2, C6): A doublet of triplets (dt) or a complex multiplet around δ 140-148 ppm, exhibiting a large one-bond ¹JCF coupling constant.
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C-F (C3, C5): Similar to C2/C6, a multiplet in the δ 140-148 ppm region.
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C-OMe (C4): A triplet of triplets (tt) around δ 135-145 ppm, showing coupling to the four neighboring fluorine atoms.
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¹⁹F NMR Spectroscopy
¹⁹F NMR is the most diagnostic technique for this molecule. Due to the symmetry of the substitution pattern, two distinct fluorine environments are expected.
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Predicted Signals: Two multiplets are anticipated in the aromatic fluorine region (typically δ -130 to -160 ppm relative to CFCl₃). [2][9] * F-2, F-6 (ortho to Br): A multiplet showing coupling to F-3/F-5.
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F-3, F-5 (meta to Br): A multiplet showing coupling to F-2/F-6.
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Reactivity and Applications in Drug Development
The primary utility of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene in drug discovery lies in its role as a versatile building block for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. [10]
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals. [11]In this reaction, the aryl bromide is coupled with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. [10]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for Suzuki couplings of aryl bromides. [11]
-
Reaction Setup: To a reaction vial, add 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 6-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the target biaryl product.
The incorporation of the tetrafluoro-methoxy-phenyl moiety can impart desirable properties to the final molecule, such as increased metabolic stability due to the blockage of potential oxidation sites by fluorine atoms, and altered lipophilicity and electronic character which can modulate target binding and pharmacokinetic profiles. [12]
Safety and Handling
As with all halogenated organic compounds, 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
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Rutherford, K. G., & Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
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ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Polyfluorinated Groups in Medicinal Chemistry | Request PDF. [Link]
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NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]
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Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. J Org Chem, 66(8), 2809-17. [Link]
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Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Med Chem, 7(4), 527-46. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]
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S. Ando, et al. 13C n.m.r, analysis of fluorinated polyimides and poly (amic acid ) s. [Link]
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Organic Syntheses Procedure. dibenzoylmethane. [Link]
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Royal Society of Chemistry. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. [Link]
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NIST WebBook. 1-Bromo-2,3,5,6-tetrafluorobenzene. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]
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Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]
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Pure. The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. [Link]
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Organic Syntheses Procedure. dibenzoylmethane. [Link]
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Burdon, J., et al. (1965). Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed). [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]
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